molecular formula C22H21N3O2S B2523011 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-propyl-3,4-dihydroquinazolin-4-one CAS No. 937993-20-9

2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-propyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2523011
CAS No.: 937993-20-9
M. Wt: 391.49
InChI Key: MFEVMCUJYDLKRT-UHFFFAOYSA-N
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Description

2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-propyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanyl and oxazole groups.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-propyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with an amide or nitrile.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the oxazole ring.

    Construction of the Quinazolinone Core: The quinazolinone core is formed through the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the oxazole-sulfanyl intermediate with the quinazolinone core under suitable conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-propyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a dihydrooxazole.

    Substitution: The phenyl group on the oxazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-propyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The oxazole ring and sulfanyl group can interact with enzymes or receptors, modulating their activity. The quinazolinone core may also play a role in binding to DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-amine
  • 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
  • O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-N-[(2Z)-4-oxo-4-phenyl-2-buten-2-yl]-L-tyrosine

Uniqueness

2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-propyl-3,4-dihydroquinazolin-4-one is unique due to the combination of its oxazole, sulfanyl, and quinazolinone moieties

Properties

IUPAC Name

2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-3-13-25-21(26)17-11-7-8-12-18(17)24-22(25)28-14-19-15(2)27-20(23-19)16-9-5-4-6-10-16/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEVMCUJYDLKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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